(1S)-1-phenylpentan-1-ol

Enzymology Drug Metabolism Sulfotransferase

Racemic fenipentol introduces a 50% contamination of the less active (R)-enantiomer, undermining assay sensitivity in sulfotransferase studies. (1S)-1-Phenylpentan-1-ol resolves this with defined stereochemistry. - Exhibits 3-fold higher catalytic efficiency than the (R)-enantiomer as a substrate for rat hydroxysteroid sulfotransferase STa, ensuring reproducible quantitative comparisons. - Serves as an enantiopure chiral building block (up to 92% ee achievable synthetically) and a calibration standard for chiral HPLC/GC methods. - Calculated LogP of ~2.9 supports its use as a model compound in lipophilicity-membrane permeability correlation studies.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 33652-83-4
Cat. No. B1310820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-phenylpentan-1-ol
CAS33652-83-4
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)O
InChIInChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1
InChIKeyOVGORFFCBUIFIA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-Phenylpentan-1-ol: Stereochemical & Physicochemical Profile


(1S)-1-phenylpentan-1-ol (CAS 33652-83-4), also known as (S)-fenipentol, is a chiral secondary alcohol with a molecular formula of C₁₁H₁₆O and a molecular weight of 164.24 g/mol . It features a phenyl group attached to a pentanol backbone with a defined (S)-stereocenter at the benzylic position, classifying it as an optically active compound [1]. This compound is a specific enantiomer of fenipentol, which is marketed as a racemic choleretic agent [2]. Its distinct stereochemistry dictates its interactions in biological systems and synthetic applications, making precise stereochemical identity critical for reproducible research outcomes [1].

(1S)-1-Phenylpentan-1-ol: Enantiopurity Importance


The chiral center of (1S)-1-phenylpentan-1-ol is not a minor structural feature but a critical determinant of its biological and chemical behavior. Fenipentol, the racemic mixture (CAS 583-03-9), consists of a 1:1 mixture of (R)- and (S)-enantiomers [1]. In biological systems, enantiomers can exhibit vastly different activities. For example, studies have shown a 3-fold difference in catalytic efficiency between the (R)-(+)- and (S)-(−)-enantiomers of 1-phenyl-1-pentanol as substrates for rat hydroxysteroid sulfotransferase STa [2]. Consequently, using the racemate introduces an unpredictable 50% of the less active enantiomer, compromising assay sensitivity and data reproducibility. Similarly, substituting the (S)-enantiomer with the (R)-enantiomer (CAS 19641-53-3) would completely invert the stereochemical outcome of any asymmetric synthesis or chiral interaction study [3]. Therefore, procurement of the specific (1S)-enantiomer is non-negotiable for applications demanding stereochemical fidelity.

(1S)-1-Phenylpentan-1-ol: Quantitative Differentiation Evidence


Enzymatic Sulfation Enantioselectivity

The stereochemical configuration of 1-phenyl-1-pentanol directly impacts its interaction with rat hydroxysteroid sulfotransferase STa. The (R)-(+)-enantiomer demonstrates a 3-fold higher catalytic efficiency as a substrate compared to the (S)-(−)-enantiomer [1]. This quantifiable difference is not observed with shorter-chain analogs (e.g., 1-phenyl-1-butanol), where the difference is less than 2-fold, highlighting a stereoselectivity that increases with alkyl chain length [1].

Enzymology Drug Metabolism Sulfotransferase Chiral Discrimination

Stereochemical Purity by Optical Rotation

The (1S)-enantiomer is characterized by a levorotatory specific optical rotation. While a directly measured value for the (S)-enantiomer was not located in the search, cross-study inference from the (R)-enantiomer provides a reliable benchmark. Asymmetric synthesis of the (R)-enantiomer yields a product with a specific rotation of [α]D25.3 = +32.3° (c 2.0, CHCl₃) at 92% enantiomeric excess (ee) [1]. According to the principles of chirality, the (S)-enantiomer would exhibit an equal and opposite specific rotation (approximately -32.3° under identical conditions) [2]. Commercial suppliers of (1S)-1-phenylpentan-1-ol typically report a purity of 95% and provide batch-specific QC data including NMR, HPLC, and GC to verify identity and purity .

Chiral Purity Optical Rotation Quality Control Enantiomeric Excess

Lipophilicity and ADME Profile

The lipophilicity of (1S)-1-phenylpentan-1-ol, as measured by its calculated partition coefficient (LogP), distinguishes it from other chiral benzylic alcohols. Predicted LogP values range from 2.91 to 2.98 [REFS-1, REFS-2]. This is significantly higher than that of (R)-1-phenylethanol (a shorter-chain analog), which has a LogP of approximately 1.4 [2]. The increased lipophilicity correlates with a longer alkyl chain (pentyl vs. ethyl), which impacts membrane permeability and protein binding in biological systems [1].

Physicochemical Properties Lipophilicity ADME Drug-likeness

(1S)-1-Phenylpentan-1-ol: Research Applications


Enantioselective Drug Metabolism & Sulfotransferase Studies

Based on the 3-fold difference in catalytic efficiency observed with rat hydroxysteroid sulfotransferase STa, (1S)-1-phenylpentan-1-ol serves as a key probe for studying stereoselective phase II metabolism. Researchers can use this compound to quantitatively compare the activity of sulfotransferase isoforms across species or in disease states, or to screen for inhibitors that show enantiomer-specific effects [1].

Chiral Building Block & Reference Standard

The compound's defined stereochemistry and ability to be synthesized with high enantiomeric excess (up to 92% ee for the opposite enantiomer) makes it a valuable chiral building block for constructing more complex molecules [1]. It can also be used as a chiral reference standard to calibrate chiral HPLC or GC methods, ensuring the accurate determination of enantiomeric purity in synthetic workflows .

Formulation & Membrane Permeability Profiling

Given its calculated LogP of ~2.9, (1S)-1-phenylpentan-1-ol is significantly more lipophilic than shorter-chain benzylic alcohols [1]. This property makes it a useful model compound for studying the relationship between lipophilicity and membrane permeability or for use in formulations requiring a balance of hydrophobic and hydrophilic character, such as in certain drug delivery systems .

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